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molecular formula C7H5F3N2O2 B1374426 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid CAS No. 945717-59-9

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No. B1374426
M. Wt: 206.12 g/mol
InChI Key: VKOUHIRYZHKQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745477B2

Procedure details

1.3 g (5.551 mmol) of 6-methyl-2-trifluoromethyl-pyrimidine-4-carboxylic acid ethyl ester were dissolved in 30 ml dioxane and treated with 11.1 ml (11.1 mmol) 1 N NaOH and stirred for 2 hours at RT. The reaction mixture was then treated with 11.1 ml (11.1 mmol) 1 N HCl and concentrated in vacuo. The resulting solid residue was then suspended in DCM-methanol, filtered-off, washed with additional DCM-methanol and the combined organic phases were then concentrated in vacuo, to yield 1.1 g (96%) of 6-methyl-2-trifluoromethyl-pyrimidine-4-carboxylic acid. MS: 205.1 (M−H)−.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[N:7]=1)=[O:5])C.[OH-].[Na+].Cl>O1CCOCC1>[CH3:12][C:10]1[N:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC(=C1)C)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
11.1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
filtered-off, washed with additional DCM-methanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases were then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NC(=N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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